Diisobutylphosphite

描述

前胡素A是一种天然香豆素化合物,来源于前胡(Peucedanum praeruptorum Dunn)的根部,前胡是一种传统的中国草药。 它以其多样的药理活性而闻名,包括抗炎、抗肿瘤和心血管保护作用 .

准备方法

合成路线和反应条件

前胡素A可以通过多种化学途径合成。 一种常见的方法是将顺式-蛇根素内酯与适当的试剂在受控条件下进行酯化反应 . 该反应通常需要使用催化剂和特定的溶剂才能获得高产率和纯度。

工业生产方法

在工业环境中,前胡素A通常从前胡(Peucedanum praeruptorum Dunn)的干燥根部中提取。 提取过程包括使用乙醇或甲醇等溶剂,然后进行色谱等纯化步骤以分离该化合物 .

化学反应分析

反应类型

前胡素A会发生多种化学反应,包括:

氧化: 该反应可以通过过氧化氢或高锰酸钾等氧化剂来促进。

还原: 还原反应可以使用硼氢化钠等还原剂进行。

常用试剂和条件

氧化: 过氧化氢,高锰酸钾。

还原: 硼氢化钠,氢化铝锂。

取代: 卤化物等亲核试剂,卤代烷烃等亲电试剂.

主要生成产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生羟基化的衍生物,而还原可以产生化合物的还原形式 .

科学研究应用

Synthesis of Organophosphorus Compounds

DBP serves as a precursor in the synthesis of various organophosphorus compounds. Its ability to donate phosphorus moieties makes it valuable in creating phosphonates and phosphonamides, which are crucial in agricultural chemistry for developing pesticides and herbicides.

Antioxidant Applications

In polymer science, DBP is employed as an antioxidant. It helps to inhibit oxidative degradation in polymers, enhancing their stability and longevity. This application is particularly important in the production of polyolefins and other plastics that require protection from thermal degradation.

Catalyst in Organic Reactions

DBP acts as a catalyst in several organic reactions, including the synthesis of esters and amides. Its role as a ligand facilitates various metal-catalyzed processes, making it an essential component in fine chemical synthesis.

Pharmaceutical Development

In pharmaceutical chemistry, DBP is used for modifying drug delivery systems. Its properties allow for the enhancement of bioavailability and solubility of active pharmaceutical ingredients (APIs), contributing to improved therapeutic efficacy.

Research in Material Science

DBP has been investigated for its potential applications in material science, particularly in the development of new materials with enhanced properties such as flame retardancy and resistance to environmental stressors.

Table 1: Summary of Applications of Diisobutylphosphite

| Application Area | Description | Key Benefits |

|---|---|---|

| Organophosphorus Synthesis | Precursor for phosphonates and phosphonamides | Essential for pesticide development |

| Antioxidant | Used to inhibit oxidative degradation in polymers | Enhances stability |

| Organic Reactions | Catalyst for ester and amide synthesis | Facilitates metal-catalyzed processes |

| Pharmaceutical Development | Modifies drug delivery systems | Improves bioavailability |

| Material Science | Development of new materials with enhanced properties | Increases flame retardancy |

Case Study 1: Use of DBP in Pesticide Synthesis

A research study demonstrated the effectiveness of DBP as a building block for synthesizing novel phosphonate-based pesticides. The study highlighted how DBP facilitated the formation of active compounds that exhibited significant insecticidal activity while maintaining low toxicity to non-target organisms.

Case Study 2: DBP as an Antioxidant in Polyolefins

An investigation into the use of DBP as an antioxidant in polyolefin production revealed that incorporating DBP significantly improved the thermal stability of the polymers. The results indicated that products containing DBP showed reduced degradation over time compared to those without it, extending their service life.

Case Study 3: Pharmaceutical Applications

Research focused on enhancing the solubility of poorly soluble drugs using DBP showed promising results. By forming complexes with certain APIs, DBP improved their dissolution rates, leading to better absorption profiles in biological systems.

作用机制

前胡素A通过多种分子靶点和途径发挥作用:

钙通道阻滞: 它抑制钙离子内流,这对它的心血管保护作用至关重要.

NF-κB抑制: 它抑制NF-κB的激活,NF-κB是炎症的关键调节因子.

ERK1/2途径: 它下调ERK1/2信号通路,该通路参与细胞增殖和存活.

相似化合物的比较

类似化合物

前胡素B: 另一种具有类似药理活性的香豆素衍生物。

前胡香豆素I、II、III: 具有结构相似性和可比生物活性的化合物.

独特性

前胡素A的独特性在于其特定的分子结构,使其能够与多个靶点和途径相互作用。 它抑制钙离子内流和NF-κB活化的能力使其有别于其他类似化合物 .

生物活性

Diisobutylphosphite (DIBP) is an organophosphorus compound that has garnered attention for its diverse biological activities. This article explores the biological mechanisms, pharmacological potential, and toxicity profiles associated with DIBP, supported by recent research findings and case studies.

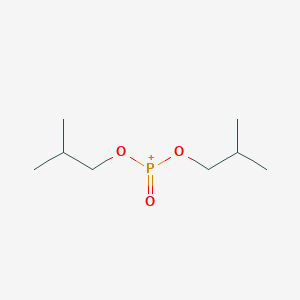

Chemical Structure and Properties

This compound is represented by the chemical formula and is characterized by a phosphorus atom bonded to two isobutyl groups and an oxygen atom. Its structure contributes to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of DIBP can be categorized into several key areas:

- Antioxidant Properties : DIBP has been shown to exhibit antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. Studies indicate that DIBP can scavenge free radicals, thereby protecting cells from oxidative damage.

- Enzyme Inhibition : DIBP has demonstrated the ability to inhibit various enzymes, including glutathione reductase (GR). The inhibition of GR affects cellular redox balance and can lead to increased oxidative stress in cells. The inhibition constants (Ki) for DIBP against GR have been determined through enzyme kinetics studies, indicating its potential as a biochemical modulator .

- Cytotoxicity : Research has indicated that DIBP exhibits cytotoxic effects on certain cancer cell lines. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 10 to 30 mM against various cancer cell lines, suggesting that it may have potential as an anticancer agent .

Antioxidant Activity

A study evaluating the antioxidant capacity of DIBP employed the DPPH assay, revealing an IC50 value of approximately 2.49 mg/mL, which indicates moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 0.1 mg/mL) .

Enzyme Inhibition Studies

The inhibition of glutathione reductase by DIBP was characterized using Lineweaver–Burk plots, revealing a competitive inhibition mechanism. The calculated Ki values suggest that DIBP's interaction with the enzyme may influence pathways related to cellular defense mechanisms against oxidative stress .

Cytotoxic Effects on Cancer Cells

In vitro studies have assessed the cytotoxicity of DIBP on various cancer cell lines, including HeLa and MCF-7 cells. The results indicated that DIBP could induce significant cytotoxic effects with IC50 values ranging from 10 to 30 mM. Notably, these values suggest a selective action against cancerous cells compared to normal fibroblasts, highlighting its potential therapeutic applications .

Case Studies

- Case Study on Anticancer Activity : A study published in ACS Chemical Reviews evaluated this compound's effects on breast cancer cells (MCF-7). The compound was found to induce apoptosis through ROS generation, leading to cell cycle arrest at the G1 phase .

- Toxicological Assessment : A comprehensive toxicological assessment indicated that while DIBP exhibits beneficial biological activities, it also poses risks at higher concentrations. The LC50 values for various cell lines were comparable to those of established chemotherapeutic agents, necessitating further investigation into its safety profile in vivo .

属性

IUPAC Name |

bis(2-methylpropoxy)-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3P/c1-7(2)5-10-12(9)11-6-8(3)4/h7-8H,5-6H2,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKOILOWXGLVJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CO[P+](=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70922806 | |

| Record name | Bis(2-methylpropyl) phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189-24-8 | |

| Record name | Diisobutylphosphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001189248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYL PHOSPHONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2-methylpropyl) phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70922806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。